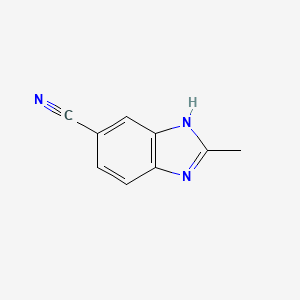

2-Methyl-1H-benzimidazole-5-carbonitrile

Beschreibung

Overview of Benzimidazole (B57391) Scaffolds in Academic Inquiry

Benzimidazoles, a class of heterocyclic aromatic organic compounds, consist of a fused benzene (B151609) and imidazole (B134444) ring. This unique structural arrangement confers upon them a wide range of chemical and biological properties, making them a "privileged scaffold" in medicinal chemistry and materials science. banglajol.infonih.govresearchgate.netnist.gov The ability of the benzimidazole core to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for effective binding to a multitude of biological targets. nih.gov This versatility has led to the development of numerous benzimidazole-containing compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nist.govresearchgate.netsigmaaldrich.com

Significance of 2-Methyl-1H-benzimidazole-5-carbonitrile within Heterocyclic Chemistry Research

Within the vast family of benzimidazole derivatives, this compound stands out as a compound of interest for several reasons. The presence of a methyl group at the 2-position and a nitrile group at the 5-position introduces specific electronic and steric features that can modulate the molecule's reactivity and biological activity. The nitrile group, in particular, is a versatile functional group that can be chemically transformed into other functionalities such as carboxylic acids, amines, or tetrazoles, making it a valuable intermediate for the synthesis of a diverse library of derivatives. kau.edu.sa The study of this specific compound contributes to a deeper understanding of structure-activity relationships within the benzimidazole class.

Historical Context and Evolution of Research on Benzimidazole Derivatives

The first synthesis of a benzimidazole derivative was reported in 1872. However, it was the discovery of the benzimidazole moiety as a core component of vitamin B12 in the 1950s that significantly spurred research into this class of compounds. beilstein-journals.org Early investigations focused on their potential as antimetabolites and antimicrobial agents. Over the decades, research has evolved to explore their therapeutic potential in a wide array of diseases. The development of blockbuster drugs like the proton pump inhibitors omeprazole (B731) and lansoprazole, and the anthelmintic albendazole, all containing the benzimidazole scaffold, has solidified their importance in medicinal chemistry. sigmaaldrich.com The focus of modern research has shifted towards designing and synthesizing novel derivatives with enhanced potency and selectivity for specific biological targets, including enzymes and receptors implicated in cancer and infectious diseases.

Scope and Objectives of Current Academic Investigations on the Chemical Compound

Current academic investigations into this compound and its closely related analogues are primarily focused on two key areas: synthetic methodology and biological evaluation. Researchers are exploring efficient and environmentally friendly methods for the synthesis of this and other substituted benzimidazoles. scirp.org A significant objective is the exploration of its potential as a building block for the creation of more complex molecules with therapeutic properties. For instance, studies on the synthesis of 2-methyl-1H-benzimidazole-5-carbohydrazide derivatives, which can be derived from the corresponding nitrile or ester, aim to evaluate their activity against various pathogens. nih.gov The overarching goal is to uncover novel lead compounds for drug discovery and to expand the chemical space of bioactive benzimidazoles.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C9H7N3 | 157.17 | 92443-13-5 |

| 2-Methyl-1H-benzimidazole | C8H8N2 | 132.16 | 615-15-6 |

| Methyl 2-methyl-1H-benzimidazole-5-carboxylate | C10H10N2O2 | 190.20 | 148567-89-3 |

| 2-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | 192.17 | 709-19-3 |

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly available literature, valuable insights can be drawn from studies on closely related compounds.

A notable study focused on the synthesis and biological evaluation of twelve novel 2-methyl-1H-benzimidazole-5-carbohydrazide derivatives. nih.gov The synthesis of these compounds likely proceeds through a multi-step process, potentially starting from a precursor like methyl 2-methyl-1H-benzimidazole-5-carboxylate, which itself can be synthesized from 3,4-diaminobenzoic acid. The nitrile functionality in this compound represents an alternative starting point for accessing the corresponding carboxylic acid or its ester, and subsequently the carbohydrazide (B1668358). In this particular study, two of the synthesized carbohydrazide derivatives demonstrated significant in vitro activity against the epimastigotes of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov

Furthermore, the general synthetic routes to 2-substituted benzimidazoles are well-established. One common method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. banglajol.info For the synthesis of 2-methyl benzimidazoles, acetic acid is often used. banglajol.info The introduction of the 5-carbonitrile group would require starting with a substituted o-phenylenediamine, such as 3,4-diaminobenzonitrile (B14204).

Spectroscopic data for the parent compound, 2-methyl-1H-benzimidazole, is readily available and serves as a reference for the characterization of its derivatives. nist.govspectrabase.comresearchgate.net The characterization of this compound would involve similar techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure. Commercial availability of the compound also suggests that its synthesis is feasible and has been optimized. sigmaaldrich.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFHANMJUAOJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344017 | |

| Record name | 2-Methyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92443-13-5 | |

| Record name | 2-Methyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Methyl 1h Benzimidazole 5 Carbonitrile and Its Analogues

Classical Synthetic Approaches to the Benzimidazole (B57391) Core

The foundational step in the synthesis of 2-Methyl-1H-benzimidazole-5-carbonitrile is the construction of the 2-methylbenzimidazole (B154957) scaffold. This is typically achieved through well-established condensation and cyclization reactions.

Condensation Reactions of o-Phenylenediamine (B120857) Derivatives with Aldehydes or Carboxylic Acids

A primary and widely utilized method for synthesizing the benzimidazole core is the condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or an aldehyde. chemicalbook.comnih.gov For the specific synthesis of the 2-methyl substituted benzimidazole, acetic acid is a common and effective reagent. chemicalbook.comsemanticscholar.org This reaction, often referred to as the Phillips condensation, involves heating the o-phenylenediamine with the carboxylic acid. banglajol.info The reaction can be carried out under various conditions, including in the presence of an acid catalyst or simply by heating the reactants together. semanticscholar.orgbanglajol.info

Another variation of this approach involves the condensation of o-phenylenediamine with an aldehyde. numberanalytics.com This is typically an oxidative process where an intermediate Schiff base is formed, which then undergoes cyclodehydrogenation to yield the benzimidazole ring. Various oxidizing agents and catalytic systems have been developed to facilitate this transformation efficiently.

| Reactant 1 | Reactant 2 | Product Core | Reference |

| o-Phenylenediamine | Acetic Acid | 2-Methyl-1H-benzimidazole | chemicalbook.comsemanticscholar.org |

| o-Phenylenediamine | Aldehyde | 2-Substituted-1H-benzimidazole | numberanalytics.com |

| 4-nitro-o-phenylenediamine | Ethyl formate | 5-Nitro-1H-benzimidazole | numberanalytics.com |

Cyclization Reactions under Acidic or Basic Conditions

The cyclization step to form the imidazole (B134444) ring is a critical part of the synthesis and can be promoted under either acidic or basic conditions. Acid catalysis is frequently employed to facilitate the dehydration and ring closure of the intermediate formed from the initial condensation. nih.gov Strong acids like hydrochloric acid or p-toluenesulfonic acid can be used for this purpose. numberanalytics.com

Conversely, basic conditions can also be employed for the cyclization. For instance, after the initial condensation, the reaction mixture can be made alkaline to induce ring closure. semanticscholar.org The choice between acidic and basic conditions often depends on the specific substrates and the desired reaction efficiency. The dilemma between acid and base catalysis highlights that the initial N-formylation (or acylation) and the subsequent cyclization can have different optimal pH conditions, sometimes necessitating a two-step, one-pot approach. nih.gov

Nitrilation Strategies for Carbonitrile Functionalization at Position 5

Once the 2-methylbenzimidazole core is established, the next crucial step is the introduction of the carbonitrile (-CN) group at the 5-position of the benzimidazole ring. This can be achieved through several nitrilation strategies, most notably via the transformation of a pre-existing functional group at this position.

A common and effective method is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide. numberanalytics.comnumberanalytics.comorganic-chemistry.orgwikipedia.orgsynarchive.com In this context, a 5-halo-2-methyl-1H-benzimidazole, such as 5-bromo-2-methyl-1H-benzimidazole, serves as the precursor. sigmaaldrich.com The reaction is typically carried out by treating the aryl halide with an excess of copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or pyridine (B92270) at elevated temperatures. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) species, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org

Another classical approach is the Sandmeyer reaction . wikipedia.org This method starts with a 5-amino-2-methylbenzimidazole derivative. nih.gov The amino group is first diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a solution of copper(I) cyanide, which displaces the diazonium group with a nitrile group, yielding the desired this compound. wikipedia.orgmit.edu

Derivatization and Structural Modification Strategies at Various Positions

Further structural diversity can be introduced by modifying the this compound scaffold at various positions, primarily at the N-1 and C-2 positions. These modifications are often pursued to modulate the compound's chemical and biological properties.

Substitutions at the N-1 Position of the Benzimidazole Ring

The nitrogen atom at the N-1 position of the benzimidazole ring is a common site for derivatization, typically through alkylation or arylation reactions. nih.govnih.gov

N-alkylation can be readily achieved by reacting this compound with an alkyl halide in the presence of a base. nih.gov Common bases used for this transformation include potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF. nih.govnih.gov Microwave irradiation can also be employed to accelerate the reaction. nih.gov

N-arylation , the introduction of an aryl group at the N-1 position, can be accomplished using palladium- or copper-catalyzed cross-coupling reactions. mit.edumit.edu For instance, the reaction of the benzimidazole with an aryl halide in the presence of a suitable palladium catalyst and a base can lead to the N-arylated product. mit.edu The choice of catalyst and reaction conditions can be crucial for achieving high selectivity and yield, especially in unsymmetrical benzimidazoles. mit.edumit.edu

| Reaction Type | Reagents | Position of Substitution | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Cs2CO3) | N-1 | nih.govnih.gov |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | N-1 | mit.edumit.edu |

Substitutions at the C-2 Position of the Benzimidazole Ring

While the target compound already possesses a methyl group at the C-2 position, this position is a key site for introducing a wide variety of substituents in analogous benzimidazole-5-carbonitriles. The synthesis of these analogues often starts from a different precursor in the initial condensation step.

For instance, by using different carboxylic acids or their derivatives (such as nitriles, chlorides, or orthoesters) with a 3,4-diaminobenzonitrile (B14204) precursor, a diverse range of substituents can be installed at the C-2 position. nih.gov For example, using a substituted benzoic acid would lead to a 2-aryl-1H-benzimidazole-5-carbonitrile.

Furthermore, modifications can be performed on a pre-formed benzimidazole ring. For example, intramolecular arylation via a palladium-catalyzed cross-dehydrogenative coupling can be used to form fused polycyclic systems involving the C-2 position. nih.gov Additionally, functional groups at the C-2 position can be interconverted. For example, a 2-(chloromethyl) group can be introduced and subsequently reacted with various nucleophiles to generate a library of derivatives. sigmaaldrich.com

Modifications at the C-5 Position

The cyano group at the C-5 position of the 2-methyl-1H-benzimidazole core is a versatile functional group that serves as a key handle for a variety of chemical transformations. These modifications allow for the synthesis of a diverse range of analogues with different electronic and steric properties, which is crucial for structure-activity relationship studies.

One of the most fundamental transformations of the C-5 carbonitrile is its hydrolysis to a carboxylic acid. This reaction can be achieved under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis involves heating the nitrile with a dilute mineral acid, such as hydrochloric acid (HCl), which directly yields the carboxylic acid, 2-methyl-1H-benzimidazole-5-carboxylic acid, and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The mechanism proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comyoutube.com

Alternatively, alkaline hydrolysis is performed by heating the nitrile with a base like sodium hydroxide (B78521) (NaOH). chemguide.co.uk This process initially forms the sodium salt of the carboxylic acid (sodium 2-methyl-1H-benzimidazole-5-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required to protonate the carboxylate salt. libretexts.orgchemguide.co.uk

Another significant modification of the C-5 cyano group is its conversion into a tetrazole ring. The [2+3] cycloaddition reaction between the nitrile and an azide (B81097), typically sodium azide (NaN₃) in the presence of a Lewis acid or an ammonium salt like ammonium chloride, is the most common method for synthesizing 5-substituted-1H-tetrazoles. nih.gov This transformation is of high value as it replaces the linear cyano group with a bioisosterically equivalent, more metabolically stable, and acidic tetrazole ring, profoundly altering the compound's properties. The synthesis of 2-substituted-5-nitro-benzimidazoles bearing a biphenyl (B1667301) tetrazole moiety has been reported, highlighting the utility of this transformation in creating complex bioactive molecules. chalcogen.ro

Furthermore, the cyano group can be a precursor for other nitrogen-containing heterocycles or functional groups. For instance, reactions involving the cyano group can lead to the formation of amides and thioamides, as demonstrated in the reaction of 2-cyanomethylbenzimidazoles with isocyanates and isothiocyanates. nih.gov While this example pertains to the C-2 position, the reactivity principle can be extended to the C-5 carbonitrile. Similarly, diaminomaleonitrile (B72808) (a related dicyano compound) can undergo reactions with aldehydes to regioselectively form imidazole-4-carboxamides, indicating that the cyano group is a viable precursor for amide functionalities. acs.orgnih.gov

Table 1: Key Modifications at the C-5 Carbonitrile Position

| Starting Functional Group | Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| -CN (Carbonitrile) | Acid Hydrolysis | H₂O, H⁺ (e.g., HCl), Heat | -COOH (Carboxylic Acid) | libretexts.org, chemguide.co.uk |

| -CN (Carbonitrile) | Alkaline Hydrolysis | 1. NaOH, H₂O, Heat 2. H⁺ | -COOH (Carboxylic Acid) | libretexts.org, chemguide.co.uk |

| -CN (Carbonitrile) | Cycloaddition | NaN₃, Lewis Acid/NH₄Cl | 5-substituted-1H-tetrazole | nih.gov |

| -CN (Carbonitrile) | Amide Formation | Isocyanates/Isothiocyanates | Amides/Thioamides | nih.gov |

Advanced Synthetic Protocols

Modern synthetic chemistry has moved towards the development of more efficient, rapid, and environmentally benign methods for constructing heterocyclic scaffolds like benzimidazoles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly reduced reaction times compared to conventional heating methods. jocpr.comeurekaselect.com This technology is particularly effective for the synthesis of benzimidazole derivatives. jocpr.comrjptonline.org

One-Pot Reaction Sequences

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. medcraveonline.com Several one-pot procedures have been developed for the synthesis of benzimidazole derivatives.

One such method involves the condensation of o-phenylenediamines with aldehydes. A simple and efficient one-pot synthesis using an H₂O₂/HCl system in acetonitrile (B52724) at room temperature has been described, highlighting short reaction times and excellent yields. researchgate.net Another approach utilizes ultrasonic irradiation in conjunction with a reusable ZnFe₂O₄ nano-catalyst for the condensation of o-phenylenediamine and substituted aldehydes, achieving high yields in short durations. doi.org Furthermore, a one-pot synthesis of a benzimidazole-5-carboxylic acid derivative was achieved through the heterocyclization of an amino-nitrobenzoate with an aldehyde in the presence of sodium dithionite, which acts as a reducing agent for the nitro group and facilitates the cyclization in a single operational sequence. medcraveonline.com

Green Chemistry Approaches in Benzimidazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for pharmaceuticals. chemmethod.comchemmethod.com The synthesis of benzimidazoles is an area where green chemistry approaches have been successfully implemented. mdpi.com

Key strategies include the use of environmentally benign solvents and catalysts. Deep eutectic solvents (DES), such as choline (B1196258) chloride/urea (B33335), have been employed as both the reaction medium and reagent, providing high yields and simplifying the work-up procedure. nih.gov Water, another green solvent, has been used as a medium for the chemoselective synthesis of 1,2-disubstituted benzimidazoles. rjptonline.org The use of catalysts like Lewis acids, which can be recycled and are often less toxic, is another green alternative. mdpi.com Microwave-assisted synthesis, as discussed previously, is also considered a green technique due to its energy efficiency and reduction in solvent use and reaction times. jocpr.comrjptonline.org These methods represent a shift away from conventional syntheses that often require harsh conditions, toxic reagents, and lengthy heating times, thus contributing to more sustainable chemical manufacturing. chemmethod.comchemmethod.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Maximizing the yield and selectivity of a reaction is a central goal in chemical synthesis. For this compound and its analogues, optimization involves the systematic variation of parameters such as temperature, solvent, catalyst, and reactant stoichiometry.

In the synthesis of 2-substituted benzimidazoles using a deep eutectic solvent, reaction conditions were optimized to achieve selectivity. The reaction between o-phenylenediamine and an aldehyde (1:1 molar ratio) at 80°C selectively produced the monosubstituted benzimidazole in high yield (95%), whereas using a 2:1 molar ratio of aldehyde to diamine selectively afforded the 1,2-disubstituted product (97% yield). nih.gov

The choice of catalyst and its concentration is also critical. In a one-pot synthesis under ultrasonic irradiation, various catalysts were screened, with 10 mol% of ZnFe₂O₄ nanoparticles found to be optimal, providing a 92% yield. Increasing the catalyst amount further did not improve the yield. doi.org Similarly, solvent screening showed that ethanol (B145695) was the superior solvent for this transformation, and the optimal temperature was determined to be 70°C. doi.org

Another study focused on optimizing a reduction and cyclization sequence. By testing different metal salts (MXn) and their equivalents, NaBH₄-FeCl₂ was identified as the most effective reducing agent system. orientjchem.org Subsequent optimization of the cyclization step showed that acetic acid efficiently facilitated the reaction, providing good yields in a shorter time. orientjchem.org These examples demonstrate that a systematic approach to varying reaction conditions is essential for developing robust and efficient synthetic protocols for benzimidazole derivatives.

Table 2: Optimization Parameters for Benzimidazole Synthesis

| Methodology | Optimized Parameter | Condition | Outcome | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent Synthesis | Molar Ratio (Aldehyde:Diamine) | 1:1 | Selective formation of 2-substituted product (95% yield) | nih.gov |

| Deep Eutectic Solvent Synthesis | Molar Ratio (Aldehyde:Diamine) | 2:1 | Selective formation of 1,2-disubstituted product (97% yield) | nih.gov |

| Microwave-Assisted Synthesis | Reaction Time | 5-10 min | High yields (94-98%) | eurekaselect.com |

| Ultrasonic One-Pot Synthesis | Catalyst Loading (ZnFe₂O₄) | 10 mol% | Optimal yield (92%) | doi.org |

| Ultrasonic One-Pot Synthesis | Solvent | Ethanol | Excellent product yield | doi.org |

| Ultrasonic One-Pot Synthesis | Temperature | 70°C | Enhanced yield and efficiency | doi.org |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Methyl-1H-benzimidazole-5-carbonitrile, both proton and carbon-13 NMR are essential for confirming the presence and connectivity of the various atoms. It is important to note that the benzimidazole (B57391) ring can undergo rapid tautomerism, which can influence the appearance of NMR spectra, potentially leading to averaged signals or broadening. arabjchem.org

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the methyl protons, the aromatic protons on the benzene (B151609) ring, and the N-H proton of the imidazole (B134444) ring.

The methyl group protons (-CH₃) at the 2-position would typically appear as a sharp singlet in the upfield region. The protons on the aromatic ring will appear in the downfield region, with their specific chemical shifts and splitting patterns influenced by the electron-withdrawing cyano group (-CN) and the fused imidazole ring. The N-H proton signal is often broad and its chemical shift can be variable depending on the solvent and concentration. In the parent compound, 2-methyl-1H-benzimidazole, the aromatic protons appear in the range of δ 7.20-7.58 ppm, and the methyl protons are observed as a singlet. jyoungpharm.org The N-H proton of the benzimidazole nucleus can give a distinctive singlet peak between δ 12.5 and 13.6 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (at C2) | ~2.5 | Singlet |

| H4 | ~7.8 | Singlet or Doublet |

| H6 | ~7.6 | Doublet |

| H7 | ~7.5 | Doublet |

| N-H | ~12.5 - 13.0 | Broad Singlet |

Note: Predicted values are based on data for similar benzimidazole structures.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound will show signals for the methyl carbon, the carbons of the benzimidazole core, and the carbon of the nitrile group. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern. In related 2-alkyl-benzimidazoles, the C2 carbon is typically shifted downfield by 10-15 ppm compared to the unsubstituted benzimidazole. mdpi.com The presence of tautomeric equilibrium can sometimes result in fewer than the expected number of signals for the benzimidazole carbons due to averaging. arabjchem.orgmdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (at C2) | ~14 |

| -C≡N | ~118 |

| C2 | ~152 |

| C4 | ~125 |

| C5 | ~108 |

| C6 | ~126 |

| C7 | ~115 |

| C3a | ~138 |

| C7a | ~140 |

Note: Predicted values are based on data for similar benzimidazole and nitrile-substituted aromatic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the key diagnostic peaks include the N-H stretch, C-H stretches, the C≡N stretch of the nitrile group, and C=N/C=C stretches of the benzimidazole ring system.

A crucial absorption for this specific molecule is the nitrile (C≡N) stretching vibration, which is expected to appear in the range of 2210-2230 cm⁻¹. For a related compound, 2-amino-1-methyl-1H-benzimidazole-6-carbonitrile, this peak is observed at 2210 cm⁻¹. The N-H bond of the imidazole ring typically shows a broad absorption band in the region of 3100-3400 cm⁻¹. orientjchem.org Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹. orientjchem.orgsemanticscholar.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Imidazole N-H | N-H stretch | 3100 - 3400 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2900 - 3000 |

| Nitrile | C≡N stretch | 2210 - 2230 |

| Imidazole Ring | C=N / C=C stretch | 1580 - 1650 |

| Benzene Ring | C=C stretch | 1450 - 1600 |

Note: Ranges are based on typical values and data from related benzimidazole structures. orientjchem.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₇N₃), the exact mass can be calculated, and the molecular ion peak [M]⁺ would be expected in the high-resolution mass spectrum. Low-resolution mass spectrometry would show a nominal mass peak. The molecular weight of the parent compound, 2-methyl-1H-benzimidazole, is 132.16 g/mol . nist.gov For this compound, the molecular weight is approximately 157.17 g/mol . Analysis of the fragmentation pattern can further help in structural confirmation.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol |

| [M+H]⁺ Peak | m/z 158.07 |

Note: Values are calculated based on the chemical formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzimidazole ring system is a chromophore that absorbs UV light. The absorption spectrum is characterized by specific wavelengths of maximum absorbance (λmax). The position and intensity of these bands can be influenced by substituents on the ring and the solvent used. For the parent 1H-benzimidazole, absorption maxima are observed around 274 nm and 279 nm. The introduction of the methyl and cyano groups is expected to cause a shift in these absorption bands.

X-ray Crystallography for Precise Molecular Geometry

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions like hydrogen bonding and π–π stacking in the crystal lattice. nih.gov While a specific crystal structure for this compound was not found in the search results, analysis of related compounds like 2-Methyl-5-nitro-1H-benzimidazole monohydrate reveals detailed structural information. researchgate.net A crystallographic study of the title compound would definitively confirm its connectivity and provide insight into its solid-state packing and conformation. nih.govresearchgate.net

Raman Spectroscopy for Vibrational Analysis

The vibrational spectrum of this compound is expected to be characterized by distinct bands corresponding to the vibrations of its three main components: the benzimidazole ring, the methyl group, and the nitrile group.

Expected Vibrational Modes:

Nitrile (C≡N) Stretch: A sharp, intense band is anticipated in the region of 2220-2240 cm⁻¹. This characteristic vibration is one of the most readily identifiable features in the Raman spectrum of this molecule.

Benzimidazole Ring Vibrations: The fused ring system gives rise to a series of complex vibrations.

C=N and C=C Stretching: Strong to medium intensity bands are expected between 1400 cm⁻¹ and 1650 cm⁻¹. These are characteristic of the aromatic and imidazole ring stretching. mdpi.com

Ring Breathing Modes: The collective in-plane and out-of-plane vibrations of the entire benzimidazole ring system will produce a series of fingerprint bands at lower frequencies.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. mdpi.com

Methyl (CH₃) Group Vibrations:

Symmetric and Asymmetric Stretching: These modes are expected in the 2850-3000 cm⁻¹ range.

Deformation Modes: Bending and rocking vibrations of the methyl group will be present at lower wavenumbers, typically around 1375-1470 cm⁻¹.

N-H Vibrations: The N-H stretching vibration of the imidazole ring is anticipated as a broad band in the 3200-3500 cm⁻¹ region, though it is often more prominent in infrared (IR) spectra. researchgate.net

The table below provides a hypothetical assignment of the major Raman bands for this compound based on data from related compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Methyl C-H Stretch | 2850 - 3000 | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp |

| C=C/C=N Ring Stretch | 1400 - 1650 | Strong to Medium |

| Methyl (CH₃) Deformation | 1375 - 1470 | Medium to Weak |

| Ring Breathing/Deformation | 800 - 1200 | Medium to Weak |

This table is predictive and based on the analysis of structurally related benzimidazole compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method provides an empirical validation of the compound's chemical formula. For this compound, the molecular formula is C₉H₇N₃.

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of carbon (C), hydrogen (H), and nitrogen (N). Experimental values are then obtained through combustion analysis, and a close correlation between the theoretical and experimental percentages confirms the purity and identity of the synthesized compound. While specific experimental data for this compound is not widely published, studies on similar benzimidazole derivatives routinely employ this technique for structural confirmation. researchgate.netresearchgate.net

Theoretical Composition:

Molecular Formula: C₉H₇N₃

Molecular Weight: 157.17 g/mol

Carbon (C): (9 * 12.011 / 157.17) * 100% = 68.77%

Hydrogen (H): (7 * 1.008 / 157.17) * 100% = 4.49%

Nitrogen (N): (3 * 14.007 / 157.17) * 100% = 26.74%

The following interactive table summarizes the theoretical elemental composition of this compound. A successful synthesis would yield experimental values that are in close agreement (typically within ±0.4%) with these theoretical percentages.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 68.77 |

| Hydrogen | H | 4.49 |

| Nitrogen | N | 26.74 |

Biological Activities and Pharmacological Potential

Anticancer and Antineoplastic Activities

The anticancer potential of the benzimidazole (B57391) core is well-documented, with several derivatives being investigated for their efficacy against various cancers. nih.gov The introduction of different substituents onto the benzimidazole ring system allows for the fine-tuning of their pharmacological profiles.

Cytotoxicity against Various Cancer Cell Lines (e.g., MCF-7, A549)

Derivatives of the 2-Methyl-1H-benzimidazole-5-carbonitrile scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, research has shown that compounds with a similar benzimidazole core exhibit potent activity. One study on benzimidazole-piperazine hybrids reported that a lead compound displayed noteworthy cytotoxicity against the human lung carcinoma cell line A549 with a half-maximal inhibitory concentration (IC50) of 5.4 μM, and against the human breast adenocarcinoma cell line MCF-7 with an IC50 of 4.2 μM. researchgate.net Another synthesized benzimidazole derivative, se-182, showed high cytotoxic activity against A549 cells with an IC50 value of 15.80 μg/mL. jksus.org

A closely related compound, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), exhibited potent cytotoxicity against the MCF-7 cell line with an IC50 value of 0.73 μM. nih.gov Studies on other 1,2,5-trisubstituted benzimidazole derivatives also revealed substantial cytotoxic potential against various cancer cell lines. nih.gov While direct IC50 values for this compound are not consistently available in the public domain, reports concerning the closely related 2-methyl-1H-1,3-benzodiazole-4-carbonitrile indicate it possesses significant cytotoxic effects against both MCF-7 and A549 cancer cell lines.

Table 1: Cytotoxicity of Benzimidazole Derivatives against Various Cancer Cell Lines

Mechanisms of Cytotoxicity: Microtubule Disruption, Cell Cycle Arrest, and Apoptosis Induction

The anticancer effects of benzimidazole derivatives are often attributed to their ability to interfere with fundamental cellular processes required for cancer cell growth and proliferation.

Microtubule Disruption: A primary mechanism of action for many benzimidazole compounds is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport. By binding to tubulin, the protein subunit of microtubules, these compounds inhibit microtubule polymerization. researchgate.net This disruption of the microtubule network leads to a cascade of events culminating in cell death. researchgate.net

Cell Cycle Arrest: Interference with microtubule function critically impairs the formation of the mitotic spindle, a structure necessary for the segregation of chromosomes during cell division. This leads to an arrest of the cell cycle, most commonly in the G2/M (Gap 2/Mitosis) phase. nih.gov For example, the benzimidazole derivative MBIC was shown to induce G2/M phase arrest in breast cancer cells. nih.gov Other studies on novel benzimidazole derivatives have demonstrated an accumulation of cells in the S-phase, indicating an interference with DNA synthesis, which ultimately triggers apoptosis. nih.govacs.org

Apoptosis Induction: The sustained arrest of the cell cycle and cellular stress caused by microtubule disruption ultimately triggers programmed cell death, or apoptosis. nih.gov Studies have confirmed that benzimidazole derivatives induce both early and late-stage apoptotic events. acs.org This is often characterized by changes in mitochondrial membrane potential and the activation of caspases, which are key executioner proteins in the apoptotic pathway. nih.govjksus.org The induction of apoptosis is a crucial endpoint for the efficacy of many anticancer agents.

Effects on DNA Repair Pathways (e.g., Base Excision Repair)

Beyond microtubule inhibition, some benzimidazole derivatives have been shown to affect DNA repair mechanisms within cancer cells. The Base Excision Repair (BER) pathway is a critical cellular defense system responsible for identifying and correcting damage to single DNA bases that can arise from oxidative stress and other sources. nih.gov Inhibition of the BER pathway can lead to an accumulation of DNA damage, resulting in cell cycle arrest, the formation of DNA double-strand breaks, and ultimately, cell death. patsnap.com Research on a compound structurally similar to this compound has indicated that it affects the BER pathway, suggesting an additional mechanism for its anticancer activity. By compromising the cell's ability to repair its DNA, these compounds can enhance the cytotoxic effects of endogenous or exogenous DNA damaging agents.

Inhibition of Specific Enzymes and Checkpoints (e.g., CHK-1)

Checkpoint Kinase 1 (CHK1) is a vital protein kinase that regulates the cell's response to DNA damage and is a key component of cell cycle checkpoints. nih.gov In response to DNA damage, CHK1 halts the cell cycle to allow time for repair. nih.gov Many cancer cells have defects in other checkpoint pathways (such as those involving p53) and become highly dependent on CHK1 for survival, especially when undergoing DNA damage. nih.gov Inhibiting CHK1 in such cancer cells can disrupt DNA repair and force the cells into a premature and lethal mitosis, a concept known as synthetic lethality. nih.gov While direct evidence linking this compound to CHK1 inhibition is limited, the benzimidazole scaffold is known to be a versatile platform for developing kinase inhibitors. nih.gov For example, other benzimidazole derivatives have been developed as inhibitors of kinases like EGFR and BRAFV600E. nih.gov

Antileukemic Activity

The cytotoxic properties of benzimidazole derivatives extend to hematological malignancies. Research has demonstrated that these compounds can be highly effective against various leukemia cell lines. In one study, novel 1,2,5-trisubstituted benzimidazoles exhibited potent antileukemic activity. nih.gov

Table 2: Antileukemic Activity of a 1,2,5-Trisubstituted Benzimidazole Derivative (TJ08)

As shown in the table, the derivative compound TJ08 demonstrated low micromolar IC50 values against the Jurkat, K-562, and MOLT-4 leukemia cell lines. nih.govacs.org Furthermore, screenings of other novel benzimidazole-based compounds have shown strong selectivity against the leukemia subpanel of the NCI-60 cancer cell line screen, underscoring the potential of this chemical class in developing new treatments for leukemia. nih.gov

Activity against Epstein-Barr Virus Early Antigen (EBV-EA) Activation

The Epstein-Barr virus (EBV), a human herpesvirus, is associated with several types of cancer. The lytic, or replicative, cycle of the virus is marked by the expression of "early antigens" (EA). Inhibiting the activation of these early antigens can prevent viral replication. Certain benzimidazole derivatives have shown promise as inhibitors of EBV replication. A study on the benzimidazole L-riboside compound 1263W94, identified as 5,6-dichloro-2-(isopropylamino)-1-β-L-ribofuranosyl-1H-benzimidazole, found it to be a potent inhibitor of EBV. nih.gov This compound was shown to inhibit the accumulation of the essential EBV replicative cofactor, early antigen D (EA-D). nih.gov The 50% inhibitory concentration for this activity was in the range of 0.15 to 1.1 μM, highlighting the potential of the benzimidazole scaffold in targeting EBV-associated processes. nih.gov

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with substitutions at various positions on its bicyclic ring system leading to a wide range of therapeutic activities. nih.govresearchgate.net The presence of a methyl group at the 2-position and a nitrile group at the 5-position of the benzimidazole core in this compound defines its specific chemical properties and influences its biological interactions.

In vitro Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

While the benzimidazole nucleus is a component of many compounds with demonstrated antibacterial properties, specific data on the in vitro antibacterial efficacy of this compound against key pathogens is an area of ongoing research. rjptonline.org Studies on various benzimidazole derivatives show a broad spectrum of activity. For instance, certain 2-thiomethyl-benzimidazole derivatives have been evaluated against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. scirp.org Similarly, other research has shown that some 2-substituted benzimidazoles possess activity against Gram-positive bacteria like Bacillus cereus. mdpi.com Nitroimidazole derivatives, a related class, are effective against both Gram-positive and Gram-negative bacteria. nih.gov However, detailed minimum inhibitory concentration (MIC) values and specific findings for this compound against strains such as Staphylococcus aureus, Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa require further dedicated investigation.

Antifungal Activity

The antifungal potential of benzimidazole derivatives, particularly those featuring a carbonitrile group, has been more specifically documented. The electron-withdrawing nature of the nitrile (-CN) group at the C-5 position of the benzimidazole ring has been identified as a key feature for enhancing antifungal effects in certain molecular designs. acs.orgnih.gov

Research into a series of benzimidazole-1,2,4-triazole hybrids has shed light on this area. In these studies, compounds were synthesized with a 1H-benz[d]imidazole-5(6)-carbonitrile core, which was then linked to other heterocyclic structures. acs.org These complex derivatives were tested for their in vitro activity against several medically important Candida species. The results indicated that several of these nitrile-substituted benzimidazoles exhibited significant antifungal potential, particularly against Candida glabrata. nih.gov Three derivatives were noted for having potent activity, with MIC values of 0.97 μg/mL against C. glabrata. nih.gov These findings suggest that the benzimidazole-5-carbonitrile scaffold is a promising base for the development of new antifungal agents. nih.govnih.gov

| Compound Derivative | Fungal Species | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-1,2,4-triazole derivative 6b | Candida glabrata | 0.97 | nih.gov |

| Benzimidazole-1,2,4-triazole derivative 6i | Candida glabrata | 0.97 | nih.gov |

| Benzimidazole-1,2,4-triazole derivative 6j | Candida glabrata | 0.97 | nih.gov |

| General Benzimidazole-1,2,4-triazole derivatives | Candida albicans | Varies | nih.gov |

| General Benzimidazole-1,2,4-triazole derivatives | Candida krusei | Varies | nih.gov |

| General Benzimidazole-1,2,4-triazole derivatives | Candida parapsilopsis | Varies | nih.gov |

Antibiofilm Properties

Bacterial biofilms pose a significant challenge in clinical settings due to their reduced sensitivity to conventional antibiotics. nih.gov The development of agents that can inhibit biofilm formation or disrupt existing biofilms is a critical research goal. Studies have shown that certain benzimidazole derivatives possess antibiofilm capabilities. actabiomedica.ru Specifically, nitrile-substituted benzimidazolium salts have demonstrated a strong ability to both prevent the formation of and disrupt mature biofilms of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net While these studies were conducted on charged benzimidazolium salts rather than the neutral this compound, they indicate that the inclusion of a nitrile-substituted benzimidazole core can contribute to potent antibiofilm effects. researchgate.net One investigation into polyfunctional benzimidazole derivatives revealed an inhibitory effect on biofilm formation by the Gram-negative bacterium E. coli. actabiomedica.ru

Antiprotozoal Activity

Benzimidazoles are a cornerstone class of drugs used in the treatment of various protozoal and helminthic infections. nih.govresearchgate.net Their mechanism often involves inhibiting tubulin polymerization in parasites. nih.gov Derivatives such as 2-methoxycarbonylamino benzimidazoles have shown good antiprotozoal activity against parasites like Giardia lamblia and Entamoeba histolytica. nih.gov However, specific research evaluating the in vitro antiprotozoal activity of this compound is not extensively detailed in the available literature. While the broader family of benzimidazoles is well-established in this field, dedicated studies are needed to characterize the specific potential of this particular compound against protozoan pathogens. researchgate.netresearchgate.net

Antiviral Properties and Mechanisms

The search for novel antiviral agents has led researchers to explore the benzimidazole scaffold for its potential to inhibit various viruses. nih.gov

Inhibition of Viral Replication Processes

Benzimidazole-containing compounds have been identified as inhibitors of several viruses, often by targeting essential viral enzymes or proteins involved in replication. nih.gov A notable example is the inhibition of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRP), an enzyme critical for viral RNA amplification. nih.gov Certain benzimidazole derivatives act as allosteric inhibitors, binding to a site on the enzyme distinct from the active site to block its function before polymerization can occur. nih.gov Other studies have documented the activity of different benzimidazole derivatives against a range of viruses, including Respiratory Syncytial Virus (RSV), by targeting viral fusion proteins. researchgate.net Despite these promising findings within the benzimidazole class, specific studies detailing the ability of this compound to inhibit viral replication processes have not been prominently reported.

Activity Against Specific Viruses (e.g., Human Cytomegalovirus, Varicella-Zoster Virus, Hepatitis C Virus, Yellow Fever Virus, Bovine Viral Diarrhoea Virus, Human Immunodeficiency Virus Type 1)

No specific studies detailing the in-vitro or in-vivo activity of this compound against Human Cytomegalovirus, Varicella-Zoster Virus, Hepatitis C Virus, Yellow Fever Virus, Bovine Viral Diarrhoea Virus, or Human Immunodeficiency Virus Type 1 were found.

Inhibition of HIV Type 1 Integrase

There is no available research data to suggest that this compound has been evaluated as an inhibitor of HIV Type 1 integrase.

Antiparasitic Actions

Trypanocidal Activity (e.g., against Trypanosoma cruzi)

No published findings on the trypanocidal activity of this compound against Trypanosoma cruzi or other trypanosomes were identified.

Anti-plasmodial Activity

Information regarding the anti-plasmodial effects of this compound is not available in the reviewed literature.

Other Therapeutic Activities

Antioxidant Activity

While the broader class of benzimidazole derivatives is often investigated for antioxidant properties, no specific studies measuring the antioxidant capacity of this compound through standard assays (e.g., DPPH, FRAP) were found. A patent document mentions the term "antioxidant agent" in a general context but does not provide any experimental data for the specific compound . google.com

Anti-inflammatory Effects

Benzimidazole derivatives are recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). nih.govnih.gov Research into derivatives of the 2-methyl-benzimidazole scaffold has yielded compounds with significant anti-inflammatory and analgesic effects. nih.gov

A study on 2-substituted benzimidazole derivatives revealed that specific compounds within the series demonstrated significant anti-inflammatory activity. nih.gov For instance, certain derivatives showed a notable reduction in inflammation in animal models, comparable to standard anti-inflammatory drugs like diclofenac (B195802). nih.gov The anti-inflammatory action of benzimidazoles is also linked to the inhibition of other inflammatory mediators, including 5-lipoxygenase (5-LOX), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.gov

In one study, a series of 2-methylamino benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory effects. researchgate.net Among the tested compounds, N-[1H-benzimidazol-2-ylmethyl] aniline (B41778) demonstrated noteworthy activity. researchgate.net Another research effort synthesized benzimidazole-ornamented pyrazoles, where a derivative featuring a para-nitrophenyl (B135317) group attached to the pyrazole (B372694) scaffold exhibited superior anti-inflammatory activity compared to the standard drug, diclofenac sodium. monash.edu

Research into a series of 2-substituted benzimidazole derivatives identified several compounds (B2, B4, B7, and B8) with IC50 values lower than the standard ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay. nih.gov These findings were further validated in an in vivo carrageenan-induced mice paw edema model, where the compounds showed anti-inflammatory effects comparable to diclofenac sodium. nih.gov Molecular docking studies suggested that these compounds have a significant binding affinity with various therapeutic targets, including COX enzymes, Aldose reductase, AIKRC, and Phospholipase A2. nih.gov

| Compound | Modification | Observed Activity | Reference |

|---|---|---|---|

| N-[1H-benzimidazol-2-ylmethyl] aniline | 2-methylamino benzimidazole derivative | Noteworthy anti-inflammatory activity | researchgate.net |

| Benzimidazole-ornamented pyrazole (with para-nitrophenyl group) | Hybrid molecule | Superior activity compared to diclofenac sodium | monash.edu |

| Compounds B2, B4, B7, B8 | 2-substituted benzimidazole derivatives | Lower IC50 values than ibuprofen; comparable effect to diclofenac sodium in vivo | nih.gov |

Anthelmintic Properties

Benzimidazole compounds are a cornerstone in the treatment of helminth infections. nih.gov Their mechanism of action often involves interfering with the metabolic processes of the parasites. Research has been conducted on novel (1H-benzimidazol-5(6)-yl)carboxamide derivatives with a 2-methylthio group, which showed promising anthelmintic activity. nih.gov

In the quest for new anthelmintics with improved biopharmaceutical properties over existing drugs like albendazole, novel derivatives are continuously being explored. nih.gov One study evaluated four new (1H-benzimidazol-5(6)-yl)carboxamide derivatives and found them to be highly permeable, a desirable characteristic for drug absorption. nih.gov Furthermore, newly synthesized 1- and 2-substituted 5-nitro benzimidazole derivatives were tested for their anthelmintic activity against earthworms. researchgate.net The results indicated that at a concentration of 100mg/ml, one of the compounds was highly effective, causing paralysis in 20 minutes and death in 24 minutes. researchgate.net

The benzimidazole scaffold is present in numerous commercial anthelmintic drugs, highlighting its importance in this therapeutic area. biointerfaceresearch.com

| Compound Type | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| (1H-benzimidazol-5(6)-yl)carboxamide derivatives | 2-methylthio group | Highly permeable, indicating good absorption potential | nih.gov |

| 5-nitro benzimidazole derivative | 1- and 2-substitutions | Paralysis in 20 min and death in 24 min at 100mg/ml | researchgate.net |

Antidiabetic Potential

The potential of benzimidazole derivatives in the management of diabetes mellitus has attracted significant scientific interest. researchgate.net These compounds can exert their antidiabetic effects through various mechanisms, including the inhibition of enzymes like α-glucosidase, which helps in controlling postprandial hyperglycemia. nih.govacs.org

A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and evaluated for their α-glucosidase inhibitory activity. acs.org The study found that all the synthesized compounds were excellent inhibitors of the enzyme, with IC50 values ranging from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM, significantly more potent than the standard drug acarbose (B1664774) (873.34 ± 1.21 μM). acs.org

Another study focused on thiazolidinone and oxadiazole-containing 2-mercapto benzimidazole derivatives. luqmanpharmacyglb.com The antidiabetic activity was assessed using an Oral Glucose Tolerance Test (OGTT), where compounds with a hydroxyl (-OH) function on the phenyl ring showed significant activity. luqmanpharmacyglb.com Specifically, compounds 6c, 6d, 6h, and 6i from the 1,3,4-oxadiazole (B1194373) series demonstrated excellent antidiabetic effects. luqmanpharmacyglb.com

The development of benzimidazole derivatives as antidiabetic agents is a promising area of research, with studies exploring their effects on various targets involved in glucose metabolism. researchgate.net

| Compound Series | Key Structural Feature | Mechanism/Test | Result | Reference |

|---|---|---|---|---|

| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols | Arylideneamino at position 5, thiol at position 2 | α-glucosidase inhibition | Excellent inhibitors (IC50 range: 0.64–343.10 μM) | acs.org |

| 1,3,4-oxadiazole containing 2-mercapto benzimidazoles | Hydroxyl group on phenyl ring | Oral Glucose Tolerance Test (OGTT) | Excellent antidiabetic activity (compounds 6c, 6d, 6h, 6i) | luqmanpharmacyglb.com |

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the search for new, more effective antiepileptic drugs is ongoing. luqmanpharmacyglb.com Benzimidazole derivatives have emerged as a promising class of compounds with potential anticonvulsant activity. luqmanpharmacyglb.com The structural features of benzimidazoles, including a hydrophobic unit, an electron donor group, and a hydrogen-bonding domain, are considered essential for this activity. luqmanpharmacyglb.com

In a study involving 4-thiazolidinone (B1220212) derivatives of 2-mercapto benzimidazole, several compounds were screened for anticonvulsant activity using the Maximal Electroshock (MES) model. luqmanpharmacyglb.com It was found that compounds with a hydroxyl (-OH) group at the 2 or 4-position of the phenyl ring (compounds 5c, 5d, 5g, and 5i) were particularly effective in reducing the duration of the tonic-extensor phase of seizures. luqmanpharmacyglb.com The replacement of the -OH group with other substituents led to a loss of activity, highlighting its importance for the observed anticonvulsant effect. luqmanpharmacyglb.com

Another study investigated the antiepileptic activity of a new benzimidazole derivative, RU-1205, in a pentylenetetrazole-induced seizure model in mice. nih.gov This compound was found to be significantly more potent than the reference drug, sodium valproate. nih.gov

| Compound Series/Name | Key Structural Feature | Screening Model | Key Finding | Reference |

|---|---|---|---|---|

| 4-thiazolidinones of 2-mercapto benzimidazole (5c, 5d, 5g, 5i) | Hydroxyl group on phenyl ring | Maximal Electroshock (MES) | Significantly diminished tonic-extensor seizures | luqmanpharmacyglb.com |

| RU-1205 | Benzimidazole derivative | Pentylenetetrazole-induced seizures | Superior anticonvulsant activity to sodium valproate | nih.gov |

Antihypertensive Properties

Hypertension is a major risk factor for cardiovascular diseases, and benzimidazole derivatives have been identified as promising antihypertensive agents. researchgate.netresearchgate.net Many of these compounds act as angiotensin II receptor blockers (ARBs), a well-established class of antihypertensive drugs. researchgate.net The benzimidazole ring is a key structural component of several marketed ARBs, such as Telmisartan. researchgate.net

Research has focused on synthesizing new 2-phenyl substituted benzimidazoles as potential ARBs. researchgate.net A study on a novel fluorophenyl benzimidazole derivative demonstrated a significant blood pressure-lowering effect in spontaneously hypertensive rats. nih.gov The mechanism of action was found to involve the blockade of AT1 receptors, an increase in cGMP levels, and modulation of calcium channels. nih.gov

In a recent study, a series of benzimidazole derivatives were synthesized to incorporate the structural acidic framework of angiotensin II type 1 receptor (AT1R) antagonists. nih.gov One of the synthesized compounds, when administered to spontaneously hypertensive rats, resulted in a 25% reduction in systolic blood pressure, demonstrating both in vivo antihypertensive efficacy and ex vivo vasorelaxant action. nih.gov

| Compound Type | Proposed Mechanism | Observed Effect | Reference |

|---|---|---|---|

| 2-phenyl substituted benzimidazoles | Angiotensin II Receptor Blockade (ARB) | Antihypertensive activity demonstrated | researchgate.net |

| Fluorophenyl benzimidazole | AT1 receptor blockade, cGMP buildup, Ca2+ channel modulation | Significant decrease in blood pressure in hypertensive rats | nih.gov |

| Benzimidazole with AT1R antagonist framework | Dual AT1R antagonism and calcium channel blockade | 25% reduction in systolic blood pressure in vivo | nih.gov |

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. nih.gov Inhibition of urease is therefore a valid strategy for treating infections caused by these bacteria. Benzimidazole derivatives have been investigated as potential urease inhibitors. researchgate.net

A study on the effect of 2-methylimidazole (B133640) on urease activity found that it significantly inhibits the enzyme. unisi.it The enzyme's activity was observed to decrease by up to 70% at a 100 mM concentration of 2-methylimidazole. unisi.it Another research effort synthesized a novel series of N′-(substituted benzylidene)-2-(5,6-dichloro-2-methyl-1H-benzimidazol-1-yl)acetohydrazides and found that all the new compounds exhibited potent inhibitory properties against urease, with IC50 values in the nanomolar range, significantly more potent than the standard inhibitor thiourea (B124793). researchgate.net

Furthermore, a series of benzimidazole derivatives (8a–h) showed higher urease inhibition activity (IC50: 5.85–20.82 µM) compared to standard inhibitors thiourea and hydroxyurea. researchgate.net

| Compound | IC50 Value | Standard Inhibitor (IC50) | Reference |

|---|---|---|---|

| 2-methylimidazole (100 mM) | ~70% inhibition | N/A | unisi.it |

| N′-(substituted benzylidene)-2-(5,6-dichloro-2-methyl-1H-benzimidazol-1-yl)acetohydrazides | 0.0155 ± 0.0039–0.0602 ± 0.0071 μM | Thiourea (0.5115 ± 0.0233 μM) | researchgate.net |

| Benzimidazole derivatives 8a-h | 5.85–20.82 µM | Thiourea (22 µM), Hydroxyurea (100 µM) | researchgate.net |

Cholinesterase (AChE and BuChE) Inhibition for Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders characterized by a deficit in cholinergic neurotransmission. biointerfaceresearch.com Benzimidazole derivatives have been identified as potential inhibitors of these enzymes. biointerfaceresearch.comnih.gov

A study evaluating the in vitro inhibitory potential of 12 previously synthesized benzimidazoles against AChE and BChE found that some derivatives exhibited moderate inhibitory activity. biointerfaceresearch.com The IC50 values for AChE inhibition ranged from 1.01 to 1.19 mM, and for BChE inhibition, from 1.1 to 1.87 mM. biointerfaceresearch.com Another investigation into the effects of several existing benzimidazole anthelmintic drugs (ricobendazole, thiabendazole (B1682256), albendazole, and oxfendazole) on cholinesterases revealed significant inhibitory effects at the nanomolar level. nih.gov Ricobendazole was the most potent inhibitor of AChE (IC50 = 123.02 nM), while thiabendazole was the most effective against BChE (IC50 = 64.26 nM). nih.gov

These findings suggest that the benzimidazole scaffold is a valuable starting point for the design and development of new and effective inhibitors of cholinesterases for the potential treatment of neurodegenerative diseases. biointerfaceresearch.com

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Synthesized benzimidazole derivatives (series of 12) | AChE | 1.01-1.19 mM | biointerfaceresearch.com |

| BuChE | 1.1-1.87 mM | ||

| Ricobendazole | AChE | 123.02 nM | nih.gov |

| Thiabendazole | BuChE | 64.26 nM |

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For benzimidazole derivatives, SAR analyses have been pivotal in optimizing their therapeutic potential. researchgate.net

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govnih.gov The N-1, C-2, and C-5/C-6 positions have been identified as particularly important for pharmacological effects. nih.govnih.govnih.gov

N-1 Position: Substitution at the N-1 position significantly influences activity. For instance, in a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, the nature of the group at N-1 was crucial for antimicrobial and anticancer effects. nih.gov

C-2 Position: The C-2 position is frequently modified to alter biological function. For anti-inflammatory activity, substituting the C-2 position with anacardic acid leads to COX-2 inhibition, while diarylamine substitution results in antagonism of the bradykinin (B550075) receptor. nih.gov The versatility of this position allows for the introduction of various groups that can enhance interactions with viral enzymes or other targets. rroij.com

C-5 Position: The C-5 position (and the electronically similar C-6 position) is critical for modulating potency. For example, in a study of benzimidazoles with a 5-membered ring at the C-2 position, the substituent at C-5 had a profound impact on photoprotective and antifungal activity. mdpi.com The observed SAR for photoprotection was -H > -COOH > -SO3H, indicating that hydrogen was more beneficial than electron-withdrawing groups for this specific activity. mdpi.com Conversely, for certain anti-inflammatory activities, an electron-withdrawing nitro group at the 6-position was found to be more active than electron-donating groups. nih.gov

The table below summarizes key SAR findings for benzimidazole derivatives.

| Position(s) | Substituent Type | Biological Activity | Key Finding | Citation(s) |

| C-5 | -H, -COOH, -SO₃H | Antifungal, Photoprotective | Unsubstituted (-H) derivatives showed the strongest antifungal activity. For photoprotection, the order of activity was -H > -COOH > -SO₃H. | mdpi.com |

| C-6 | Electron-donating vs. Electron-withdrawing | Anti-inflammatory | An electron-withdrawing nitro group at C-6 was more potent than electron-donating groups. | nih.gov |

| C-2 | Various (Anacardic acid, diarylamine) | Anti-inflammatory | Substituents determine target specificity (e.g., COX-2 vs. bradykinin receptor). | nih.gov |

| N-1, C-2, C-5/6 | General | Multiple | These positions are consistently identified as the most important for modulating overall pharmacological effects. | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural properties of compounds with their biological activities. researchgate.net This method facilitates the design of new, more potent molecules by identifying key molecular descriptors. researchgate.netbiointerfaceresearch.com Several QSAR studies have been successfully applied to benzimidazole derivatives to understand their activity against various targets.

For example, a 2D-QSAR model was developed for 131 benzimidazole derivatives to predict their anticancer activity against the MDA-MB-231 breast cancer cell line. researchgate.net The model achieved a high correlation coefficient (R² = 0.904), demonstrating its predictive power. researchgate.net In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were used to analyze benzimidazole carboxamide-based PARP-1 inhibitors. nih.gov These models provided insights into the steric and electrostatic fields, helping to interpret the structure-activity relationship and design novel inhibitors. nih.gov Similarly, 3D-QSAR studies on benzimidazole derivatives as anti-enterovirus agents identified robust models that can guide the synthesis of new antiviral compounds. biointerfaceresearch.com

The table below presents examples of QSAR studies on benzimidazole derivatives.

| Biological Target | Model Type | Key Statistical Metrics | Investigated Activity | Citation(s) |

| Topoisomerase I-DNA | 2D-QSAR | R² = 0.904, CCC = 0.867 | Anticancer (Breast) | researchgate.net |

| PARP-1 | 3D-QSAR (CoMFA, CoMSIA) | CoMFA: q²=0.743; CoMSIA: q²=0.734 | Anticancer | nih.gov |

| Enteroviruses | 3D-QSAR (MLR, NN) | Statistically significant models developed | Antiviral | biointerfaceresearch.com |

| Tyrosine Kinase | 2D-QSAR | N/A | Anticancer (Breast) | benthamdirect.com |

| Antioxidant | 3D-QSAR | N/A | Antioxidative | nih.gov |

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying and optimizing pharmacophores is a crucial step in drug design. The benzimidazole nucleus itself is widely regarded as a privileged pharmacophore due to its ability to form various non-covalent interactions (e.g., hydrogen bonds, π–π stacking, metal coordination) with diverse biological targets. researchgate.netresearchgate.net

Virtual screening based on combined ligand- and structure-based pharmacophore models has successfully identified novel benzimidazole derivatives as potent inhibitors. For instance, this approach led to the discovery of a benzimidazole scaffold as a new chemotype for inhibiting 5-lipoxygenase-activating protein (FLAP), a target for anti-inflammatory drugs. nih.gov Subsequent optimization based on the identified pharmacophore resulted in analogues with significantly improved potency. nih.gov The structural flexibility of the benzimidazole scaffold allows for extensive modifications to fine-tune its fit to a specific pharmacophore model, thereby enhancing potency and selectivity. rroij.com

In Vitro and In Vivo Biological Evaluation Methodologies

The pharmacological potential of this compound and its analogues is assessed through a combination of in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies.

In vitro methods are essential for initial screening and mechanistic studies. These include:

Antimicrobial Assays: The microdilution or broth titer method is commonly used to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. ijpsm.comnih.gov

Antiproliferative Assays: The MTT assay is a standard colorimetric assay used to measure the cytotoxic effects of compounds on cancer cell lines, such as MCF-7. benthamdirect.com

Enzyme Inhibition Assays: Specific assays are used to measure the inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and pteridine (B1203161) reductase 1 (PTR1), which are relevant targets for Alzheimer's disease and leishmaniasis, respectively. mdpi.comnih.gov

Antioxidant Assays: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and FRAP (Ferric Reducing Antioxidant Power) assay are used to evaluate the antioxidant capacity of the compounds. nih.gov

Aβ Aggregation Assays: Thioflavin T (ThT) fluorescence assays are widely used to monitor the formation of amyloid fibrils in real-time and to screen for inhibitors. rsc.org

In vivo studies are conducted to evaluate the efficacy and pharmacokinetic profile of the most promising compounds in a complex biological system. Examples include:

Cysticidal Activity Models: The efficacy of benzimidazole derivatives against parasites like Taenia crassiceps is evaluated in murine models by measuring the reduction in parasite load after treatment. nih.govresearchgate.net

Pharmacokinetic Studies: Following oral or intravenous administration in animal models (e.g., rats), blood samples are collected over time to determine key parameters like half-life and mean residence time. nih.gov

The table below details common evaluation methodologies.

| Methodology | Type | Biological Activity Assessed | Brief Description | Citation(s) |

| MTT Assay | In Vitro | Anticancer/Cytotoxicity | A colorimetric assay to assess cell metabolic activity, used to determine IC₅₀ values against cancer cell lines. | benthamdirect.com |

| Microdilution Method | In Vitro | Antimicrobial | Used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi. | ijpsm.commdpi.com |

| Thioflavin T (ThT) Assay | In Vitro | Anti-Aβ Aggregation | A fluorescence-based assay that detects the formation of amyloid fibrils. | rsc.org |

| DPPH/FRAP Assays | In Vitro | Antioxidant | Spectrophotometric methods to measure a compound's radical scavenging and reducing ability. | nih.gov |

| Enzyme Inhibition Assays | In Vitro | Enzyme Inhibition | Measures the ability of a compound to inhibit a specific enzyme's activity (e.g., AChE, PTR1). | mdpi.comnih.gov |

| Animal Models of Infection | In Vivo | Antiparasitic (Cysticidal) | Compounds are administered to infected animals (e.g., mice with T. crassiceps) to evaluate parasite reduction. | nih.govresearchgate.net |

| Pharmacokinetic Analysis | In Vivo | Drug Metabolism/Distribution | Measures drug concentration in plasma over time after administration to an animal to determine parameters like half-life. | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. For benzimidazole (B57391) derivatives, these methods have been widely applied to understand their fundamental properties.

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of molecules like 2-Methyl-1H-benzimidazole-5-carbonitrile. nih.govresearchgate.net This approach is favored for its balance of accuracy and computational efficiency. DFT calculations are typically used to determine the optimized molecular geometry, where the molecule is in its lowest energy state. researchgate.net

Commonly, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed in conjunction with basis sets such as 6-311G(d,p) or 6-311++G(d,p). nih.govresearchgate.net These calculations provide essential data on bond lengths, bond angles, and dihedral angles. For instance, in related benzimidazole structures, the bond lengths within the fused benzene (B151609) and imidazole (B134444) rings are consistent with their aromatic character. nih.gov Theoretical vibrational frequencies calculated via DFT can be correlated with experimental FT-IR and Raman spectra, aiding in the structural confirmation of the synthesized compound. researchgate.netresearchgate.net The theoretical calculations for benzimidazole derivatives have generally shown excellent agreement with experimental findings. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Benzimidazole Derivative calculated via DFT/B3LYP. Note: This table presents typical data for a related benzimidazole structure to illustrate the output of DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-C (aromatic) | 1.39 - 1.41 Å |

| C-N (imidazole) | 1.31 - 1.39 Å | |

| C-C (methyl) | 1.51 Å | |

| C≡N (nitrile) | 1.15 Å | |

| Bond Angles | C-N-C (imidazole) | 105° - 110° |

| N-C-N (imidazole) | 110° - 115° | |

| Dihedral Angles | Benzene-Imidazole | ~0° (planar) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. irjweb.com

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. irjweb.com For many benzimidazole derivatives, this energy gap has been calculated to understand their bioactivity and potential as charge transfer materials. researchgate.netdergipark.org.tr In typical benzimidazole compounds, the HOMO is often localized on the benzimidazole ring system, while the LUMO may be distributed across the entire molecule, including substituent groups. dergipark.org.tr

Table 2: Representative Frontier Molecular Orbital Energies for Benzimidazole Derivatives. Note: Values are illustrative and based on DFT calculations for analogous compounds.

| Parameter | Symbol | Typical Energy Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.6 to -6.2 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.1 to -1.0 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 5.5 eV |